Danicopan

説明

Danicopan, also known as ACH-4471, is a medication used for the treatment of paroxysmal nocturnal hemoglobinuria . It is a complement inhibitor that reversibly binds to factor D to prevent alternative pathway-mediated hemolysis and deposition of complement C3 proteins on red blood cells . It was approved for medical use in Japan in January 2024 .

Synthesis Analysis

The synthesis of Danicopan was performed using standard methods .

Molecular Structure Analysis

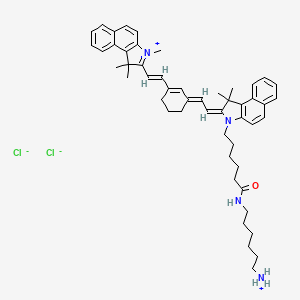

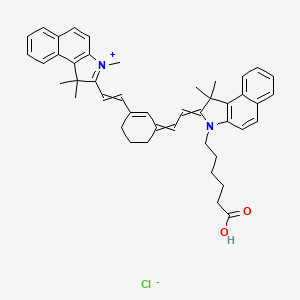

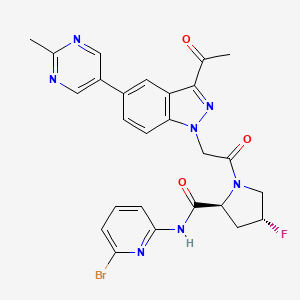

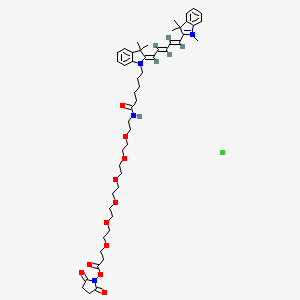

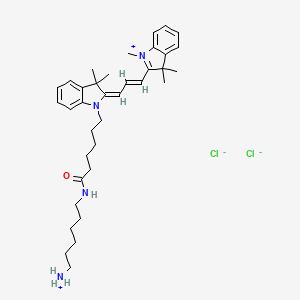

The molecular formula of Danicopan is C26H23BrFN7O3 . Its molecular weight is 580.41 g/mol .

Chemical Reactions Analysis

Danicopan is a first-in-class oral small molecule FD inhibitor . In vitro studies with RBCs collected from PNH patients have shown that danicopan not only inhibited hemolysis but also prevented deposition of C3 fragments on PNH RBCs .

Physical And Chemical Properties Analysis

Danicopan has a molecular weight of 580.41 g/mol . It is stored at -20°C as a powder .

科学的研究の応用

Treatment for Paroxysmal Nocturnal Haemoglobinuria (PNH)

Danicopan has been approved by the FDA as an add-on therapy to C5-targeted antibodies for extravascular haemolysis (EVH) in adults with paroxysmal nocturnal haemoglobinuria (PNH) . PNH is a rare, chronic, and progressive blood disorder caused by acquired mutations that lead to a lack of protective surface proteins on blood cells .

Complement Factor D Inhibitor

Danicopan is an oral small molecule and the first factor D inhibitor to market . It acts on the serine protease factor D, a proximal node in the alternative complement system .

Dual Inhibition of C5 and Factor D

Dual inhibition of both C5 and factor D reduced complement-mediated red blood cell destruction in preclinical work . This points to a path forward for PNH patients on C5-antibodies with EVH .

Improvement of Haemoglobin Concentration

The FDA approved danicopan based on results from a phase III trial in 73 patients randomized to danicopan or placebo as add-on therapy to ravulizumab or eculizumab . The primary endpoint was the change in haemoglobin concentration from baseline to week 12 .

Reduction of Transfusion Need

Danicopan plus Ultomiris or Soliris demonstrated superiority compared to placebo plus Ultomiris or Soliris for this specific patient population, with statistically significant and clinically meaningful improvements in haemoglobin levels, transfusion avoidance, and FACIT Fatigue scores from baseline .

Potential Monotherapy for Geographic Atrophy

AstraZeneca is testing danicopan as a potential monotherapy for geographic atrophy .

作用機序

Target of Action

Danicopan, also known as ACH-0144471, is a small molecule that primarily targets complement factor D . Factor D is a rate-limiting enzyme in the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and factor D is integral to the activation of this system .

Mode of Action

Danicopan works by reversibly binding to factor D , thereby inhibiting its function . This inhibition prevents the activation of the alternative pathway of the complement system . By blocking factor D, Danicopan helps to control both intravascular and extravascular hemolysis , which are key processes in the pathophysiology of paroxysmal nocturnal hemoglobinuria (PNH) .

Biochemical Pathways

The complement system consists of a series of proteins that work together to destroy foreign invaders, trigger inflammation, and remove debris from cells and tissues . In PNH, due to certain genetic mutations, some of the body’s cells lack protective proteins, making them susceptible to attack by the complement system .

Danicopan’s inhibition of factor D specifically blocks the alternative pathway of the complement system . This pathway is responsible for the continuous, low-level activation of the complement system, independent of antibodies . By blocking this pathway, Danicopan prevents the deposition of C3 fragments on red blood cells, thereby reducing hemolysis .

Pharmacokinetics

The pharmacokinetics of Danicopan involve its absorption, distribution, metabolism, and excretion. After oral administration, Danicopan is absorbed into the bloodstream. It has been found to cross the blood-retina barrier and bind to melanin, leading to a higher and more sustained exposure in melanin-containing ocular tissues . The metabolism of Danicopan involves amide hydrolysis . More detailed information about the ADME properties of Danicopan is currently under investigation.

Result of Action

The primary result of Danicopan’s action is the reduction of hemolysis in patients with PNH . By inhibiting factor D, Danicopan prevents the destruction of red blood cells, thereby increasing hemoglobin levels . This leads to a decrease in anemia and a reduction in the need for blood transfusions .

Action Environment

The efficacy and stability of Danicopan can be influenced by various environmental factors. For instance, the presence of other medications, such as C5 inhibitors (e.g., eculizumab, ravulizumab), can impact the effectiveness of Danicopan . When used in conjunction with these C5 inhibitors, Danicopan has been shown to provide additional benefits in controlling hemolysis .

Safety and Hazards

将来の方向性

Danicopan has shown positive results in the ALPHA Phase III trial . It demonstrated a statistically significant and clinically meaningful increase in haemoglobin levels and maintained disease control in patients with paroxysmal nocturnal haemoglobinuria (PNH) who experience clinically significant extravascular haemolysis (EVH), compared to placebo plus established C5 inhibitor therapy .

特性

IUPAC Name |

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBARDGJJAGJAJ-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrFN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danicopan | |

CAS RN |

1903768-17-1 | |

| Record name | Danicopan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danicopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANICOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)